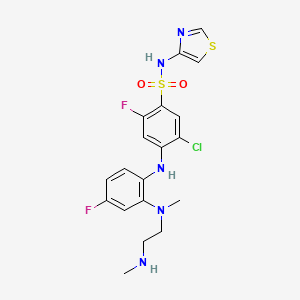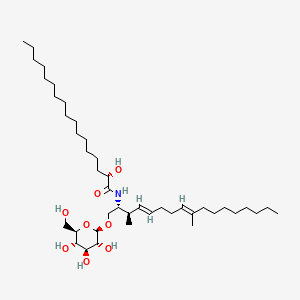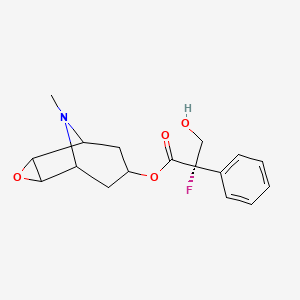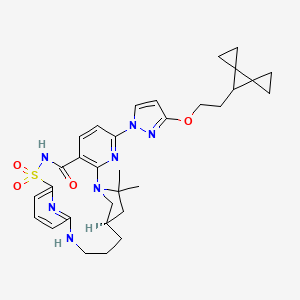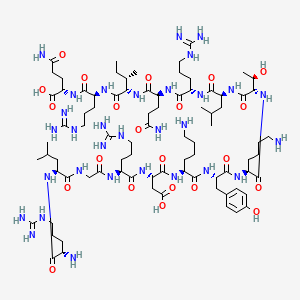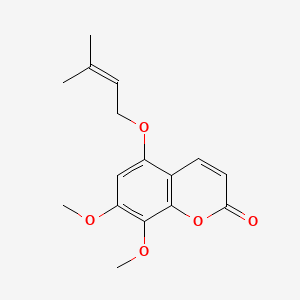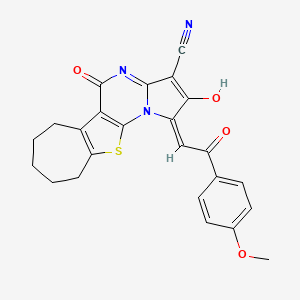
Cobimetinib-13C6 (racemate)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cobimetinib-13C6 (racemate) is a deuterium-labeled version of Cobimetinib, a potent and selective inhibitor of mitogen-activated protein kinase kinase (MEK). This compound is used primarily for research purposes, particularly in the study of cancer therapies. Cobimetinib itself is known for its role in inhibiting the MEK pathway, which is crucial in the regulation of cell division and survival .
Vorbereitungsmethoden
The preparation of Cobimetinib-13C6 (racemate) involves several synthetic steps. The process starts with (2S)-2-piperidinecarboxylic acid, which undergoes nitrification, hydrolysis, esterification, and Boc protection to produce an intermediate. This intermediate then undergoes addition, reduction, and cyclization reactions to form another intermediate, which is finally condensed with a side chain to produce Cobimetinib . The industrial production methods are designed to be economical and environmentally friendly, making them suitable for large-scale production .
Analyse Chemischer Reaktionen
Cobimetinib-13C6 (racemate) undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate.
Reduction: This involves the addition of hydrogen or the removal of oxygen. Reducing agents such as lithium aluminum hydride are commonly used.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of ketones or carboxylic acids, while reduction may produce alcohols or amines .
Wissenschaftliche Forschungsanwendungen
Cobimetinib-13C6 (racemate) has a wide range of scientific research applications:
Wirkmechanismus
Cobimetinib-13C6 (racemate) exerts its effects by inhibiting the MEK1 and MEK2 proteins, which are upstream regulators of the extracellular signal-regulated kinase (ERK) pathway. This pathway is involved in the regulation of cell proliferation and survival. By inhibiting MEK1 and MEK2, Cobimetinib-13C6 (racemate) effectively blocks the ERK pathway, leading to reduced cell division and increased cell death in cancer cells .
Vergleich Mit ähnlichen Verbindungen
Cobimetinib-13C6 (racemate) is unique due to its stable isotope labeling, which makes it particularly useful in research applications. Similar compounds include:
Trametinib: Another MEK inhibitor used in cancer therapy.
Binimetinib: A selective MEK inhibitor used in the treatment of melanoma.
Selumetinib: Used in the treatment of neurofibromatosis.
These compounds share similar mechanisms of action but differ in their chemical structures and specific applications .
Eigenschaften
Molekularformel |
C21H21F3IN3O2 |
|---|---|
Molekulargewicht |
537.27 g/mol |
IUPAC-Name |
[3,4-difluoro-2-[(2-fluoro-4-iodo(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-trien-1-yl)amino]phenyl]-(3-hydroxy-3-piperidin-2-ylazetidin-1-yl)methanone |
InChI |
InChI=1S/C21H21F3IN3O2/c22-14-6-5-13(19(18(14)24)27-16-7-4-12(25)9-15(16)23)20(29)28-10-21(30,11-28)17-3-1-2-8-26-17/h4-7,9,17,26-27,30H,1-3,8,10-11H2/i4+1,7+1,9+1,12+1,15+1,16+1 |
InChI-Schlüssel |
BSMCAPRUBJMWDF-RYKIASKTSA-N |
Isomerische SMILES |
C1CCNC(C1)C2(CN(C2)C(=O)C3=C(C(=C(C=C3)F)F)N[13C]4=[13C]([13CH]=[13C]([13CH]=[13CH]4)I)F)O |
Kanonische SMILES |
C1CCNC(C1)C2(CN(C2)C(=O)C3=C(C(=C(C=C3)F)F)NC4=C(C=C(C=C4)I)F)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


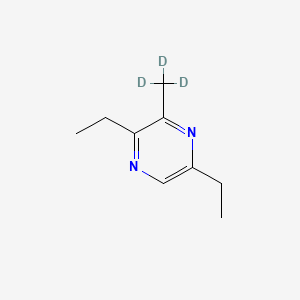
![(2S,4R)-1-[(2S)-2-[[4-[[7-[4-[3-amino-6-(2-hydroxyphenyl)pyridazin-4-yl]pyrazol-1-yl]-2-azaspiro[3.5]nonan-2-yl]methyl]cyclohexanecarbonyl]amino]-3,3-dimethylbutanoyl]-4-hydroxy-N-[(1S)-1-[4-(4-methyl-1,3-thiazol-5-yl)phenyl]ethyl]pyrrolidine-2-carboxamide;2,2,2-trifluoroacetic acid](/img/structure/B12380325.png)
![(5R,8'R)-8'-hydroxy-6-methylspiro[7,8-dihydro-[1,3]dioxolo[4,5-g]isoquinoline-5,7'-8H-cyclopenta[g][1,3]benzodioxole]-6'-one](/img/structure/B12380332.png)
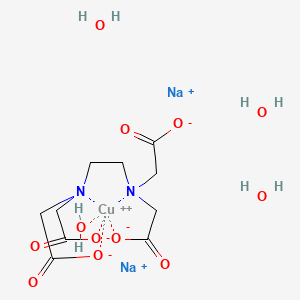
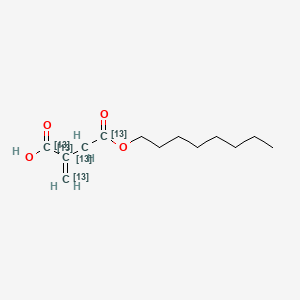
![[(2R)-3,6-dioxopiperazin-2-yl]methyl (2S)-2-[[(2S)-3-(2-chloro-3-hydroxy-4-methoxyphenyl)-2-[[(2R)-3-(4-hydroxyphenyl)-2-[[(E)-3-[2-[(Z)-pent-1-enyl]phenyl]prop-2-enoyl]amino]propanoyl]-methylamino]propanoyl]-methylamino]-3-phenylpropanoate](/img/structure/B12380348.png)
